PCAF Bromodomain Inhibition: Quantified Engagement of an Epigenetic Target
Bromo(pyridin-2-yl)acetic acid demonstrates quantifiable, albeit moderate, inhibitory activity against the human PCAF (KAT2B) bromodomain, with a reported IC50 of 70,000 nM (70 μM) in a BROMOscan assay [1]. While no direct head-to-head data exists for the non-halogenated 2-pyridylacetic acid against PCAF, class-level inference suggests that the alpha-bromo substituent is essential for this level of target engagement, as the parent acid is not recognized as a bromodomain ligand in authoritative databases [2]. This provides a defined, measurable baseline for bromodomain interaction that can inform SAR studies or be utilized as a control compound in screening cascades.
| Evidence Dimension | Inhibition of human PCAF (KAT2B) bromodomain |
|---|---|
| Target Compound Data | IC50 = 70,000 nM (70 μM) |
| Comparator Or Baseline | 2-Pyridylacetic acid (non-halogenated analog) |
| Quantified Difference | Not quantifiable due to lack of comparator data; however, target compound shows measurable inhibition while comparator is not reported as a bromodomain ligand, indicating the alpha-bromo substituent is critical for this activity class. |
| Conditions | BROMOscan assay; human PCAF expressed in Escherichia coli BL21; 1 hr incubation |
Why This Matters
This data provides a quantitative benchmark for PCAF bromodomain engagement, enabling researchers to use this compound as a validated tool or control for epigenetic target screening, a utility not shared by its non-halogenated parent.
- [1] BindingDB. (n.d.). BDBM50157646 (CHEMBL216146) - Affinity Data for Histone acetyltransferase KAT2B (PCAF). View Source
- [2] PubChem. 2-Pyridylacetic acid. Compound Summary. View Source
